REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[OH:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([O:14][CH3:20])=[O:13])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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16.25 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=2C=CC=NC12)C(=O)O
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Name
|
|
Quantity
|
70 mL
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 25 hours
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Duration
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25 h
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Type
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CUSTOM
|
Details
|
The solvent was then removed
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Type
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FILTRATION
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Details
|
filtered hot
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Type
|
EXTRACTION
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Details
|
The residue was extracted with methyl-tert-butyl ether for 7 hours on a jacketed Soxhlet extractor
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Duration
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7 h
|
Type
|
CUSTOM
|
Details
|
the solvent was subsequently removed from the extract
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=2C=CC=NC12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |